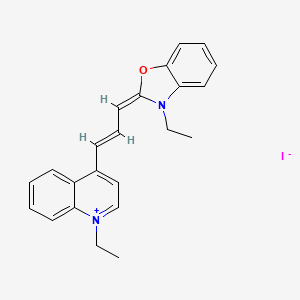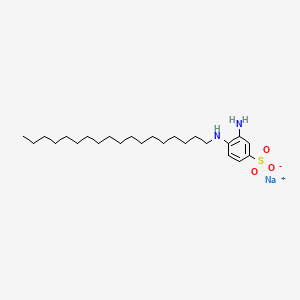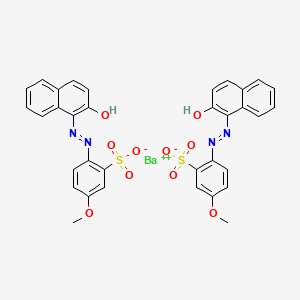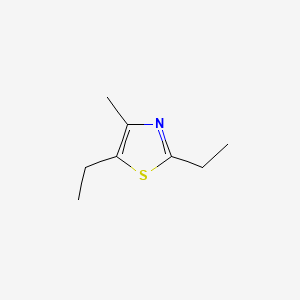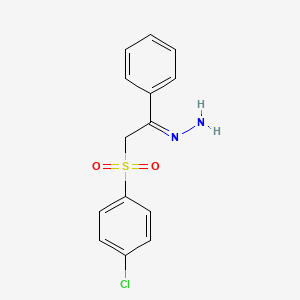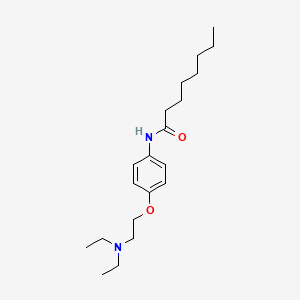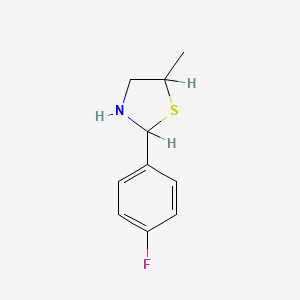
2-(((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)methyl)azo)-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 287-135-0, also known as alkanes, C10-13, chloro, is a group of chlorinated paraffins. These compounds are characterized by their carbon chain lengths, which range from 10 to 13 carbon atoms, and their chlorine content, which can vary significantly. Chlorinated paraffins are widely used in various industrial applications due to their chemical stability, flame retardant properties, and compatibility with many materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorinated paraffins are typically synthesized through the chlorination of n-paraffin or paraffin wax. The process involves the reaction of paraffin hydrocarbons with chlorine gas under controlled conditions. The degree of chlorination can be adjusted by varying the reaction time, temperature, and chlorine concentration. The reaction is usually carried out in the presence of ultraviolet light or a catalyst to initiate and sustain the chlorination process .
Industrial Production Methods
Industrial production of chlorinated paraffins involves large-scale chlorination reactors where n-paraffin or paraffin wax is continuously fed and reacted with chlorine gas. The reaction conditions are carefully monitored to achieve the desired level of chlorination. The resulting chlorinated paraffins are then purified and separated based on their chlorine content and carbon chain length .
Análisis De Reacciones Químicas
Types of Reactions
Chlorinated paraffins can undergo various chemical reactions, including:
Oxidation: Chlorinated paraffins can be oxidized to form chlorinated alcohols, aldehydes, and carboxylic acids.
Reduction: Reduction of chlorinated paraffins can lead to the formation of hydrocarbons and hydrogen chloride.
Substitution: Chlorinated paraffins can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions, amines, or thiols.
Major Products Formed
Oxidation: Chlorinated alcohols, aldehydes, and carboxylic acids.
Reduction: Hydrocarbons and hydrogen chloride.
Substitution: Compounds with new functional groups replacing chlorine atoms.
Aplicaciones Científicas De Investigación
Chlorinated paraffins have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of other chemicals and as additives in lubricants and metalworking fluids.
Biology: Studied for their effects on biological systems and their potential as bioaccumulative substances.
Medicine: Investigated for their potential use in pharmaceuticals and as antimicrobial agents.
Industry: Utilized as flame retardants, plasticizers, and additives in paints, coatings, and sealants.
Mecanismo De Acción
The mechanism of action of chlorinated paraffins involves their interaction with various molecular targets and pathways. Due to their lipophilic nature, chlorinated paraffins can accumulate in biological membranes and disrupt their structure and function. They can also interact with enzymes and proteins, leading to alterations in cellular processes. The exact molecular targets and pathways involved depend on the specific chlorinated paraffin and its degree of chlorination .
Comparación Con Compuestos Similares
Chlorinated paraffins can be compared with other similar compounds, such as:
Polychlorinated biphenyls (PCBs): Both are chlorinated hydrocarbons, but PCBs have a biphenyl structure, while chlorinated paraffins are linear or branched alkanes.
Polychlorinated naphthalenes (PCNs): Similar to PCBs, PCNs have a naphthalene structure, whereas chlorinated paraffins are alkanes.
Chlorinated polyethylene (CPE): CPE is a polymer, while chlorinated paraffins are low molecular weight compounds.
Chlorinated paraffins are unique due to their variable carbon chain lengths and degrees of chlorination, which allow for a wide range of applications and properties .
Propiedades
Número CAS |
85409-64-9 |
|---|---|
Fórmula molecular |
C18H18N4O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
4-nitro-2-[[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]diazenyl]phenol |
InChI |
InChI=1S/C18H18N4O3/c1-18(2)13-6-4-5-7-15(13)21(3)17(18)11-19-20-14-10-12(22(24)25)8-9-16(14)23/h4-11,23H,1-3H3/b17-11+,20-19? |
Clave InChI |
AUHGAASRWDDCDD-OEQLELKQSA-N |
SMILES isomérico |
CC\1(C2=CC=CC=C2N(/C1=C/N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)C)C |
SMILES canónico |
CC1(C2=CC=CC=C2N(C1=CN=NC3=C(C=CC(=C3)[N+](=O)[O-])O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


